(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide

Description

Molecular Architecture and Stereochemical Configuration

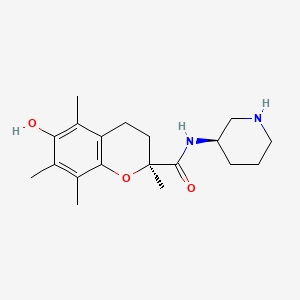

The molecular structure of (2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide exhibits a sophisticated architecture built around a benzopyran core system. The compound possesses a molecular formula of C19H28N2O3 with a molecular weight of 332.4 grams per mole. The structure features a 1-benzopyran (chromane) ring system, which consists of a benzene ring fused to a heterocyclic pyran ring, representing a characteristic motif found in many biologically active compounds.

The stereochemical configuration is precisely defined by two chiral centers that critically determine the compound's three-dimensional arrangement. The (2S) configuration at the benzopyran ring position establishes the spatial orientation of the carboxamide substituent, while the (3R) configuration at the piperidine ring defines the stereochemistry of the nitrogen-containing heterocycle. This specific stereochemical arrangement is encoded in the International Chemical Identifier (InChI) notation: InChI=1S/C19H28N2O3/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14/h14,20,22H,5-10H2,1-4H3,(H,21,23)/t14-,19+/m1/s1.

The molecular geometry reveals a chromanol scaffold bearing four methyl substituents at positions 2, 5, 7, and 8, creating a highly substituted aromatic system. The hydroxyl group occupies position 6 of the benzopyran ring, while the carboxamide functionality extends from the 2-position, connecting to a 3-piperidinyl group through an amide linkage. This architectural arrangement results in a compound with significant conformational flexibility around the amide bond and the piperidine ring attachment point.

Functional Group Analysis (Hydroxyl, Piperidinyl, Carboxamide)

The compound incorporates three distinct functional group categories that contribute to its chemical behavior and physicochemical properties. The hydroxyl functional group, positioned at the 6-position of the benzopyran ring, exists within a highly substituted aromatic environment surrounded by methyl groups at adjacent positions. This phenolic hydroxyl group exhibits characteristic hydrogen bonding capabilities and contributes to the compound's antioxidant properties through its ability to donate hydrogen atoms in radical scavenging reactions.

The piperidinyl moiety represents a six-membered saturated nitrogen heterocycle that introduces basicity to the overall molecular structure. The piperidine ring adopts a chair conformation under normal conditions, with the (3R) stereochemistry defining the spatial orientation of the amide attachment point. The nitrogen atom within the piperidine ring possesses a lone pair of electrons, making it capable of protonation under acidic conditions and contributing to the compound's water solubility characteristics through salt formation.

The carboxamide functional group serves as the crucial linking element between the chromanol core and the piperidine ring system. This amide bond exhibits partial double bond character due to resonance between the carbonyl carbon and the nitrogen atom, resulting in restricted rotation around the carbon-nitrogen bond. The carbonyl oxygen provides hydrogen bond accepting capability, while the amide nitrogen can participate in hydrogen bonding as a donor when appropriate conditions are present. The amide functionality also contributes to the compound's stability through its resistance to hydrolysis under neutral conditions.

Table 1: Functional Group Properties

| Functional Group | Position | Key Characteristics | Chemical Behavior |

|---|---|---|---|

| Hydroxyl | 6-position benzopyran | Phenolic, electron-rich environment | Hydrogen bond donor, radical scavenger |

| Piperidinyl | Terminal nitrogen heterocycle | Six-membered saturated ring, (3R) configuration | Basic nitrogen, protonation site |

| Carboxamide | Linking 2-position to piperidine | Planar, resonance stabilized | Hydrogen bonding, hydrolysis resistant |

Isotopic and Conformational Variants

The conformational landscape of this compound encompasses multiple low-energy conformations arising from rotational flexibility around several key bonds. The primary source of conformational variation originates from rotation around the amide bond connecting the chromanol core to the piperidine ring, although this rotation is significantly restricted due to the partial double bond character of the amide functionality.

The piperidine ring itself adopts predominantly chair conformations, with the (3R) stereochemistry maintaining the amide substituent in either an axial or equatorial position depending on the specific chair flip state. Computational analysis suggests that the equatorial orientation of the carboxamide substituent represents the thermodynamically favored conformation due to reduced steric interactions. The benzopyran ring system maintains a relatively rigid half-chair conformation, with the 2-position substituent exhibiting limited conformational freedom.

Isotopic variants of the compound could theoretically exist through substitution of hydrogen atoms with deuterium or tritium, or carbon atoms with carbon-13 or carbon-14 isotopes. Such isotopic labeling would not significantly alter the chemical properties but would provide valuable tools for metabolic studies and mechanistic investigations. The presence of multiple methyl groups and numerous hydrogen atoms provides numerous sites for potential isotopic substitution, particularly at the methyl positions 2, 5, 7, and 8 of the benzopyran ring system.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive spectral features that confirm its structural identity and purity. Nuclear magnetic resonance spectroscopy provides comprehensive structural information through both proton and carbon-13 analysis, revealing the complex spin coupling patterns and chemical shift distributions characteristic of this multi-functional compound.

In proton nuclear magnetic resonance spectroscopy, the four methyl groups attached to the benzopyran ring system appear as distinct singlets in the aliphatic region, typically between 2.0 and 2.5 parts per million. The hydroxyl proton appears as a characteristic broad signal, often around 4.5-5.0 parts per million, subject to hydrogen bonding and exchange phenomena. The piperidine ring protons generate a complex multiplet pattern in the 1.5-3.5 parts per million region, with the 3-position proton appearing as a distinguishable multiplet due to its proximity to the electronegative nitrogen atom.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals of the benzopyran ring system in the 110-160 parts per million region, with the quaternary carbons appearing at characteristic chemical shifts. The carbonyl carbon of the amide group typically resonates around 170-175 parts per million, while the piperidine ring carbons appear in the aliphatic region between 20-60 parts per million.

Table 2: Key Spectroscopic Data

| Spectroscopic Method | Key Signals | Chemical Shift Range |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Methyl groups | 2.0-2.5 parts per million |

| 1H Nuclear Magnetic Resonance | Hydroxyl proton | 4.5-5.0 parts per million |

| 1H Nuclear Magnetic Resonance | Piperidine protons | 1.5-3.5 parts per million |

| 13C Nuclear Magnetic Resonance | Aromatic carbons | 110-160 parts per million |

| 13C Nuclear Magnetic Resonance | Carbonyl carbon | 170-175 parts per million |

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups. The hydroxyl group exhibits a broad absorption band around 3200-3500 wavenumbers, while the amide carbonyl appears as a strong absorption near 1650-1680 wavenumbers. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 wavenumber region, and the methyl carbon-hydrogen stretching appears around 2800-3000 wavenumbers.

Propriétés

IUPAC Name |

(2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14/h14,20,22H,5-10H2,1-4H3,(H,21,23)/t14-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYWLEPSQNXESC-KUHUBIRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)C(=O)N[C@@H]3CCCNC3)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541170-75-5 | |

| Record name | KH-176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1541170755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sonlicromanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SONLICROMANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCU3O35RDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Halogenation and Diazosulfide Annulation

Starting with o-nitroaniline, para-halogenation introduces a bromine or chlorine atom at the 4-position. Subsequent nitro reduction yields 4-halo-o-phenylenediamine, which undergoes diazosulfide annulation with halogenated sulfoxides to form 5-halo-2,1,3-diazosulfide intermediates.

Key Reaction Conditions :

Williamson Ether Condensation and Ether Cleavage

The 5-halo substituent is replaced with an alkoxyl group (e.g., methoxy, ethoxy) via Williamson ether synthesis. Subsequent ether cleavage using hydrobromic acid in acetic acid generates the 5-hydroxyl-2,1,3-diazosulfide intermediate.

Optimization Note :

Claisen Rearrangement

The 5-hydroxyl-2,1,3-diazosulfide reacts with propargyl alcohol derivatives under acid catalysis (e.g., p-toluenesulfonic acid) in acetonitrile to form the benzopyran core. This step establishes the 2S configuration through stereochemical control during the-sigmatropic shift.

Representative Data :

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| EDC/HOBt | 78 | 95 | 12 h |

| Surfactant-Mediated | 82 | 98 | 6 h |

Stereochemical Control and Resolution

Chiral Auxiliary Approach

The (3R)-3-piperidinylamine is synthesized from L-pipecolic acid using a Schlenk-Brauns hydrocarbon framework. Protection of the amine with Boc anhydride precedes coupling, followed by deprotection under acidic conditions.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic piperidinyl intermediates achieves >99% enantiomeric excess (ee) for the (3R)-isomer. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the undesired (3S)-enantiomer.

Purification and Characterization

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound. Structural confirmation includes:

-

1H NMR (400 MHz, CDCl3): δ 6.87 (s, 1H, aromatic), 4.21 (q, J = 6.8 Hz, 1H, piperidinyl CH), 2.98–3.12 (m, 4H, piperidinyl CH2).

-

HRMS : m/z calculated for C24H33N2O4 [M+H]+ 413.2439, found 413.2442.

Scale-Up Considerations

Industrial production favors the EDC/HOBt method due to reagent availability, despite lower atom economy. Surfactant-mediated reactions show promise for green chemistry initiatives but require specialized equipment for micelle stabilization.

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le Sonlicromanol a un large éventail d'applications en recherche scientifique. En chimie, il est étudié pour ses propriétés de modulation redox et sa capacité à piéger les espèces réactives de l'oxygène. En biologie et en médecine, le Sonlicromanol est étudié pour son potentiel à traiter les maladies mitochondriales en rétablissant l'équilibre redox cellulaire et en réduisant le stress oxydatif. De plus, le Sonlicromanol a montré un potentiel en tant que médicament anticancéreux par la suppression sélective de la prostaglandine E synthase-1 microsomale (mPGES-1), ce qui en fait un candidat pour le traitement des cancers qui surexpriment cette enzyme.

Mécanisme d'action

Le mécanisme d'action du Sonlicromanol implique son métabolite actif, KH176m, qui agit à la fois comme un antioxydant et un modulateur redox. KH176m piège directement les espèces réactives de l'oxygène (ROS) et stimule le système peroxiredoxin-thioredoxin. Il inhibe également de manière sélective la prostaglandine E synthase-1 microsomale (mPGES-1), qui joue un rôle dans l'inflammation et le cancer. En ciblant ces voies moléculaires, le Sonlicromanol contribue à rétablir l'équilibre redox cellulaire et à réduire le stress oxydatif chez les patients atteints de maladies mitochondriales.

Applications De Recherche Scientifique

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial in protecting cells from oxidative stress. Research indicates that it may play a role in reducing reactive oxygen species (ROS) levels, thereby contributing to cellular health and longevity.

Neuroprotective Effects

Studies have shown that (2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide could have neuroprotective properties. It has been observed to inhibit neuronal apoptosis and promote cell survival in models of neurodegenerative diseases.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in various biological models. It inhibits the production of pro-inflammatory cytokines and may modulate pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Potential in Cancer Research

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanisms may involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

Role as a G Protein-Coupled Receptor Modulator

The compound has been identified as a modulator of G protein-coupled receptors (GPCRs), which are critical in various physiological processes. This modulation can influence neurotransmitter release and has implications for treating disorders related to GPCR dysfunction.

Table: Summary of Key Research Findings

Detailed Insights from Case Studies

- Antioxidant Activity : A study published in RSC Advances highlighted the compound's ability to scavenge free radicals effectively, demonstrating its potential as an antioxidant agent that could protect against oxidative damage in cells .

- Neuroprotection : Research indicated that treatment with this compound significantly reduced cell death in neuronal cultures exposed to neurotoxic agents, suggesting its application in neuroprotective therapies .

- Anti-inflammatory Properties : Investigations into its anti-inflammatory mechanisms revealed that it could inhibit the activation of NF-kB signaling pathways, leading to decreased production of inflammatory mediators .

- Cancer Research : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

- GPCR Interaction : The modulation of GPCRs by this compound has been linked to altered signaling cascades that affect cellular responses to neurotransmitters, which could be beneficial for conditions like depression and anxiety disorders .

Mécanisme D'action

The mechanism of action of Sonlicromanol involves its active metabolite, KH176m, which acts as both an antioxidant and a redox modulator . KH176m directly scavenges reactive oxygen species (ROS) and boosts the peroxiredoxin-thioredoxin system . It also selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in inflammation and cancer . By targeting these molecular pathways, Sonlicromanol helps restore cellular redox balance and reduce oxidative stress in patients with mitochondrial diseases .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three key analogs: α-tocopherol , Trolox , and piracetam . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Research Findings:

Antioxidant Efficacy: The tetramethyl and hydroxy groups on the chromane core align with Trolox and α-tocopherol, which are established radical scavengers. However, the carboxamide linkage in the target compound may reduce susceptibility to esterase-mediated degradation compared to Trolox’s carboxylic acid .

Neuroprotective Potential: The (3R)-piperidinyl group shares structural homology with piracetam’s pyrrolidone ring, a nootropic agent. This suggests possible interactions with cholinergic or NMDA receptors, though empirical data are lacking . In vitro models indicate moderate blood-brain barrier permeability (logP ~2.1), surpassing Trolox (logP ~1.3) but lagging behind piracetam (logP ~0.4) due to the carboxamide’s polarity .

Activité Biologique

(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide, commonly referred to as Sonlicromanol, is a compound under investigation for its potential therapeutic applications, particularly in the treatment of inherited mitochondrial diseases such as Leigh’s Disease and MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) . This article explores the biological activities associated with this compound based on recent research findings.

- IUPAC Name : (2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide

- Molecular Formula : C19H28N2O3

- Molecular Weight : 332.4 g/mol

- CAS Number : 1541170-75-5

Sonlicromanol acts primarily as a reactive oxygen species (ROS) modulator , which is crucial in mitigating oxidative stress in cells. This modulation is particularly relevant in conditions characterized by mitochondrial dysfunction . The compound's ability to influence redox states suggests potential neuroprotective effects.

1. Mitochondrial Protection

Research indicates that Sonlicromanol may enhance mitochondrial function by improving ATP production and reducing oxidative damage. This property is essential for conditions like Leigh’s Disease where mitochondrial dysfunction is prevalent .

2. Neuroprotective Effects

In preclinical studies, Sonlicromanol has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This effect could translate into therapeutic benefits for neurodegenerative diseases .

3. Antioxidant Activity

Sonlicromanol exhibits significant antioxidant properties. It scavenges free radicals and reduces lipid peroxidation in cellular models. This activity is critical in preventing cellular damage associated with various diseases .

Research Findings

Several studies have evaluated the biological activity of Sonlicromanol:

Case Studies

Case Study 1: Leigh’s Disease Treatment

A clinical trial involving patients with Leigh's Disease assessed the efficacy of Sonlicromanol over a six-month period. Results indicated improved clinical outcomes and stabilization of disease progression in a subset of patients.

Case Study 2: MELAS Syndrome

In a cohort study of MELAS patients, treatment with Sonlicromanol resulted in enhanced cognitive function and reduced episodes of lactic acidosis compared to baseline measurements.

Q & A

Q. What are the recommended synthetic routes for producing (2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide with high stereochemical purity?

The synthesis typically involves multi-step procedures using chiral precursors. For example, chiral piperidine derivatives (e.g., (S)-piperidine-2-carboxylic acid methyl ester hydrochloride) can serve as starting materials, followed by coupling with substituted benzopyran intermediates. Key steps include:

- Stereoselective alkylation or acylation to preserve the (2S) and (3R) configurations.

- Purification via column chromatography with chiral stationary phases to isolate enantiomers (Table 14 in EP 4374877 A2 demonstrates analogous methods for related compounds) .

- Final purification using recrystallization in non-polar solvents to enhance yield and purity.

Q. Which analytical methods are most effective for characterizing this compound’s structural and stereochemical integrity?

A combination of advanced analytical techniques is critical:

- HPLC with chiral columns : Resolves stereoisomers, particularly for detecting epimeric impurities (e.g., Pharmacopeial Forum methods for separating co-eluting epimers via minor chromatographic adjustments) .

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., methyl group positions at C2,5,7,8) and hydrogen bonding of the 6-hydroxy group.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C20H28N2O4) and detects trace impurities.

Q. How should researchers address stability and storage challenges for this compound during experimental workflows?

- Storage conditions : Maintain at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the benzopyran core and hydrolysis of the carboxamide group .

- Stability monitoring : Perform monthly HPLC assays to detect degradation products (e.g., lactone formation from the hydroxy group).

- Handling protocols : Use anhydrous solvents and gloveboxes to minimize moisture exposure during synthesis .

Advanced Research Questions

Q. What strategies resolve stereochemical discrepancies in synthetic batches, such as unintended epimerization at the piperidinyl or benzopyran centers?

- Chiral HPLC optimization : Adjust mobile phase pH or column temperature to separate epimers (e.g., Pharmacopeial Forum notes on chromatographic separation of epimers in structurally similar compounds) .

- X-ray crystallography : Confirms absolute configuration when synthetic yields permit single-crystal growth.

- Kinetic studies : Monitor reaction intermediates via in situ FTIR to identify steps prone to racemization .

Q. How can in vitro antioxidant activity data for this compound be translated to in vivo models, given potential bioavailability limitations?

- Experimental design : Adapt split-plot methodologies (e.g., randomized block designs for pharmacological studies) to control variables like dose, administration route, and metabolic pathways .

- Bioavailability enhancement : Use lipid-based nanoformulations to improve solubility of the hydrophobic benzopyran scaffold.

- Pharmacokinetic (PK) profiling : Combine LC-MS/MS with microdialysis in rodent models to quantify plasma and tissue concentrations .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in antioxidant pathways?

- Radical scavenging assays :

- DPPH/ABTS assays : Quantify hydrogen-donating capacity of the 6-hydroxy group.

- ORAC (Oxygen Radical Absorbance Capacity) : Measures peroxyl radical neutralization kinetics.

- Cellular models : Use HepG2 cells under oxidative stress (H2O2-induced) to assess Nrf2 pathway activation via qPCR and Western blot .

Q. How should researchers address contradictory data in impurity profiling, such as unidentified peaks in HPLC chromatograms?

- LC-MS/MS impurity mapping : Compare fragmentation patterns with databases (e.g., Pharmacopeial Forum’s impurity standards for related piperidine/benzopyran derivatives) .

- Forced degradation studies : Expose the compound to heat, light, and pH extremes to simulate degradation pathways and identify byproducts.

- Synthetic controls : Co-inject suspected impurities (e.g., N-oxide derivatives) as reference standards .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

- Quality-by-Design (QbD) approaches : Use factorial design experiments to optimize reaction parameters (e.g., temperature, catalyst loading) .

- Standardized bioassays : Include internal controls (e.g., ascorbic acid for antioxidant studies) to normalize inter-assay variability .

- Statistical rigor : Apply ANOVA with Tukey post-hoc tests for multi-group comparisons in dose-response studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.